N-((1H-Pyrazol-3-yl)methyl)-5-fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-(1H-pyrazol-3-ylmethyl)-2-thiophenecarboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a thiophene carboxamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N~2~-(1H-pyrazol-3-ylmethyl)-2-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Thiophene Carboxamide: The thiophene ring can be synthesized through the reaction of a thiophene derivative with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(1H-pyrazol-3-ylmethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiophene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
5-Fluoro-N~2~-(1H-pyrazol-3-ylmethyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-N~2~-(1H-pyrazol-3-ylmethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pydiflumetofen: A pyrazole carboxylic acid amide derivative used as a fungicide.
Arthropod Kinin Receptor Agonists/Antagonists: Small molecules with structural similarities used for pest control.
1,3,4-Oxadiazole Pyrimidines: Compounds with similar heterocyclic structures used as fungicides and enzyme inhibitors.
Uniqueness
5-Fluoro-N~2~-(1H-pyrazol-3-ylmethyl)-2-thiophenecarboxamide is unique due to its specific combination of a fluorine atom, pyrazole ring, and thiophene carboxamide group, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8FN3OS |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-fluoro-N-(1H-pyrazol-5-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8FN3OS/c10-8-2-1-7(15-8)9(14)11-5-6-3-4-12-13-6/h1-4H,5H2,(H,11,14)(H,12,13) |
InChI Key |
CABWXGSCGJKXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)C(=O)NCC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.